Methyl 2,6-dibromonicotinate

CAS No.: 1009735-22-1

Cat. No.: VC2986640

Molecular Formula: C7H5Br2NO2

Molecular Weight: 294.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009735-22-1 |

|---|---|

| Molecular Formula | C7H5Br2NO2 |

| Molecular Weight | 294.93 g/mol |

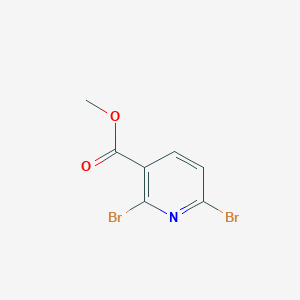

| IUPAC Name | methyl 2,6-dibromopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C7H5Br2NO2/c1-12-7(11)4-2-3-5(8)10-6(4)9/h2-3H,1H3 |

| Standard InChI Key | RJHKFKXWRPVKRD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(N=C(C=C1)Br)Br |

| Canonical SMILES | COC(=O)C1=C(N=C(C=C1)Br)Br |

Introduction

Chemical Structure and Properties

Methyl 2,6-dibromonicotinate is a halogenated pyridine derivative with bromine atoms at positions 2 and 6 of the pyridine ring and a methyl carboxylate group at position 3. The compound has gained attention in synthetic organic chemistry due to its utility as a versatile building block.

Basic Identification

Physical Properties

The compound exists as a light-colored solid at room temperature. Based on its molecular structure and related compounds, methyl 2,6-dibromonicotinate possesses the following properties:

| Property | Description |

|---|---|

| Physical State | Solid |

| Appearance | White to off-white solid |

| Melting Point | 54-55°C |

| Solubility | Soluble in common organic solvents (dichloromethane, methanol, etc.) |

Spectroscopic Characterization

Spectroscopic analysis provides essential structural confirmation for methyl 2,6-dibromonicotinate and similar compounds.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy offers definitive structural characterization of methyl 2,6-dibromonicotinate. The following data has been reported:

| Spectral Type | Spectral Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.93 (s, 3H), 7.99 (d, 1H, J = 8.5 Hz), 6.93 (d, 1H, J = 8.5 Hz) |

| ¹³C NMR (CDCl₃) | δ 42.5, 54.7, 109.3, 121.1, 139.7, 142.4, 164.5, 165.1 |

Mass Spectrometry

Mass spectrometry is widely used for the identification and purity assessment of methyl 2,6-dibromonicotinate. Similar dihalogenated nicotinate esters show characteristic fragmentation patterns, with major peaks corresponding to molecular ions and fragments resulting from the loss of bromine atoms .

Infrared Spectroscopy

IR spectroscopy reveals functional group characteristics:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1724 | C=O stretching (ester) |

| 1586 | C=N stretching (pyridine) |

| 1247 | C-O stretching |

| 2952 | C-H stretching (methyl) |

Synthesis Methods

Several synthetic routes to methyl 2,6-dibromonicotinate have been reported in the literature. The most common approach involves the esterification of 2,6-dibromonicotinic acid.

Alternative Methods

Alternative synthetic approaches may involve:

-

Bromination of methyl nicotinate at positions 2 and 6

-

Selective functionalization of 2,6-dibromopyridine followed by carboxylation

Chemical Reactivity

Methyl 2,6-dibromonicotinate exhibits reactivity patterns characteristic of both pyridine derivatives and esters, with the bromine substituents providing additional reactive sites.

Applications in Organic Synthesis

Methyl 2,6-dibromonicotinate serves as a valuable building block in organic synthesis due to its multiple reactive sites and potential for selective functionalization.

Cross-Coupling Reactions

The aryl-bromine bonds make methyl 2,6-dibromonicotinate an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids

-

Heck reactions with alkenes

-

Sonogashira coupling with terminal alkynes

Related Compounds

Several structural analogs of methyl 2,6-dibromonicotinate have been reported, differing in the position of halogen substituents or the nature of the halogen atoms.

Positional Isomers

Analytical Methods

Several analytical techniques have been employed for the characterization and quantification of methyl 2,6-dibromonicotinate and related compounds.

High-Performance Liquid Chromatography

HPLC methods have also been developed for the separation and quantification of dihalogenated nicotinate methyl esters, offering complementary analytical capabilities to GC-MS.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume